molecular formula C24H25FN2O5S B2668453 4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111164-75-0

4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline

Cat. No. B2668453
M. Wt: 472.53
InChI Key: IZVIRRDGZZGIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoline-based molecule . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a dimethoxyphenyl group, a fluorine atom, and a carbonyl group attached to a methylpiperidinyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been explored to enhance their biological activities and applications in medicinal chemistry. Techniques such as the Friedlander synthesis have been promoted by various catalysts to efficiently produce quinolines, highlighting the importance of synthetic accessibility for further applications (Maleki, Ebrahimi, & Rezaei Seresht, 2015).

Crystal Structures

The detailed crystal structure analysis provides insights into the molecular interactions and stability of quinoline derivatives. For example, studies on pefloxacinium methanesulfonate demonstrate the quinoline ring's planarity and the stabilization of the structure through hydrogen bonds, which are critical for understanding the compound's reactivity and potential binding mechanisms (Parvez, Arayne, Sultana, & Siddiqi, 2000).

Biological Activities and Applications

Antitumor Activities

Research has identified quinoline derivatives with significant antitumor properties. The synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, showed potent cytotoxic effects against various cancer cell lines, underscoring the potential therapeutic applications of these compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Fluorescent Probes

Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying biological systems. The synthesis of multi-substituted quinoline derivatives has led to the development of blue-green fluorescent probes, indicating the compound's role in enhancing imaging techniques and molecular diagnostics (Bodke, Shankerrao, & Harishkumar, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. Quinoline derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-15-8-10-27(11-9-15)24(28)19-14-26-20-6-4-16(25)12-18(20)23(19)33(29,30)17-5-7-21(31-2)22(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIRRDGZZGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline

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